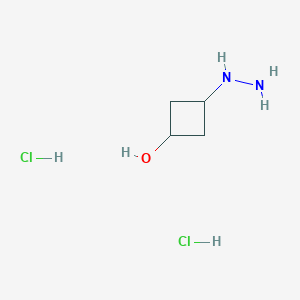
cis-3-Hydrazinocyclobutanol;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-3-Hydrazinocyclobutanol;dihydrochloride: is a chemical compound with the molecular formula C4H11ClN2O It is a derivative of cyclobutanol, featuring a hydrazine group attached to the third carbon in the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Hydrazinocyclobutanol;dihydrochloride typically involves the reaction of cyclobutanone with hydrazine hydrate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The dihydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: cis-3-Hydrazinocyclobutanol;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted cyclobutanol derivatives.
Scientific Research Applications
cis-3-Hydrazinocyclobutanol;dihydrochloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of cis-3-Hydrazinocyclobutanol;dihydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The compound can also participate in redox reactions, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
cis-3-Hydrazinocyclobutanol: The free base form of the compound.
trans-3-Hydrazinocyclobutanol;dihydrochloride: A stereoisomer with different spatial arrangement of atoms.
cis-3-Hydrazinocyclobutanone: An oxidized derivative.
Uniqueness: cis-3-Hydrazinocyclobutanol;dihydrochloride is unique due to its specific stereochemistry and the presence of the hydrazine group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C4H12Cl2N2O |
|---|---|
Molecular Weight |
175.05 g/mol |
IUPAC Name |
3-hydrazinylcyclobutan-1-ol;dihydrochloride |
InChI |
InChI=1S/C4H10N2O.2ClH/c5-6-3-1-4(7)2-3;;/h3-4,6-7H,1-2,5H2;2*1H |
InChI Key |
WXHDTRWAOOKHBH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1O)NN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















